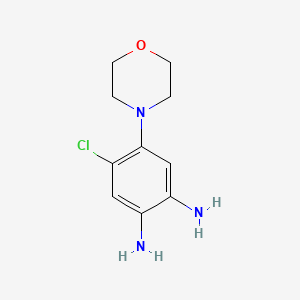![molecular formula C19H17NO4 B4894723 1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Acetylamino)(2-furyl)methyl]-2-naphthyl acetate is a chemical compound that has been extensively researched for its potential use in various scientific fields. The compound is also known by its chemical name, Nafamostat mesylate, and is commonly used as a protease inhibitor. In
作用机制
The mechanism of action of Nafamostat mesylate involves the inhibition of proteases, which are enzymes that play a critical role in various biological processes. Nafamostat mesylate specifically targets serine proteases, which are involved in the regulation of blood coagulation, inflammation, and cell migration. By inhibiting the activity of serine proteases, Nafamostat mesylate can regulate these biological processes and prevent the progression of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of Nafamostat mesylate have been extensively studied. In cancer research, Nafamostat mesylate has been shown to inhibit tumor growth and metastasis by regulating the activity of proteases. In viral infections, Nafamostat mesylate has been found to inhibit the replication of viruses such as coronavirus, influenza, and Ebola. In inflammatory diseases, Nafamostat mesylate has been shown to reduce inflammation by inhibiting the activity of proteases. Additionally, Nafamostat mesylate has been found to have anticoagulant and antithrombotic effects, which make it a potential treatment for thrombotic disorders.
实验室实验的优点和局限性
Nafamostat mesylate has several advantages for lab experiments. It is a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of proteases in various biological processes. Additionally, Nafamostat mesylate has been extensively studied and optimized for its synthesis, which ensures the production of high-quality material. However, Nafamostat mesylate also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Nafamostat mesylate has a short half-life, which can make it difficult to maintain a consistent concentration in experiments.
未来方向
There are several potential future directions for the use of Nafamostat mesylate in scientific research. One area of interest is the potential use of Nafamostat mesylate in the treatment of thrombotic disorders. Additionally, Nafamostat mesylate has shown promise in the treatment of viral infections, and further research could explore its potential as a treatment for emerging infectious diseases. Finally, Nafamostat mesylate has been shown to have anti-inflammatory effects, and future research could explore its potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, Nafamostat mesylate is a valuable compound for scientific research due to its potent inhibition of serine proteases. The compound has been extensively studied for its potential use in cancer research, viral infections, and inflammatory diseases. The synthesis method of Nafamostat mesylate has been optimized for the production of high-quality material, and the compound has several advantages and limitations for lab experiments. Finally, there are several potential future directions for the use of Nafamostat mesylate in scientific research, including the treatment of thrombotic disorders, viral infections, and inflammatory diseases.
合成方法
The synthesis of Nafamostat mesylate involves the reaction of 2-naphthol and 2-furylacrylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then treated with mesyl chloride to obtain Nafamostat mesylate. This synthesis method has been extensively studied and optimized for the production of high-quality Nafamostat mesylate.
科学研究应用
Nafamostat mesylate has been used in various scientific research applications, including cancer research, viral infections, and inflammatory diseases. In cancer research, Nafamostat mesylate has been shown to inhibit tumor growth and metastasis by regulating the activity of proteases. In viral infections, Nafamostat mesylate has been found to inhibit the replication of viruses such as coronavirus, influenza, and Ebola. In inflammatory diseases, Nafamostat mesylate has been shown to reduce inflammation by inhibiting the activity of proteases.
属性
IUPAC Name |
[1-[acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(21)20-19(17-8-5-11-23-17)18-15-7-4-3-6-14(15)9-10-16(18)24-13(2)22/h3-11,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAINHDIURUZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CO1)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)
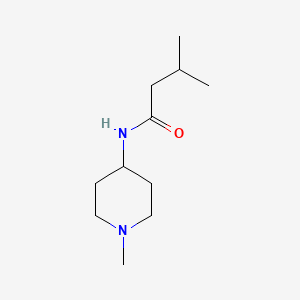
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
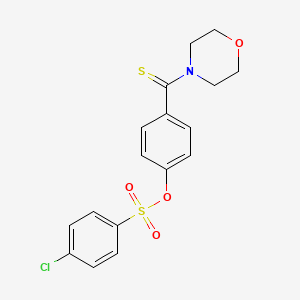
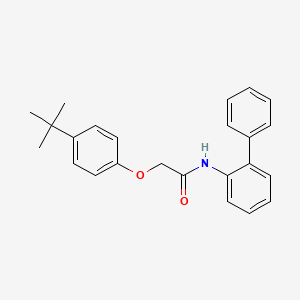
![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
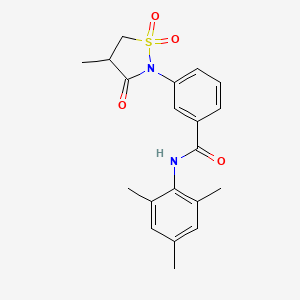
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
